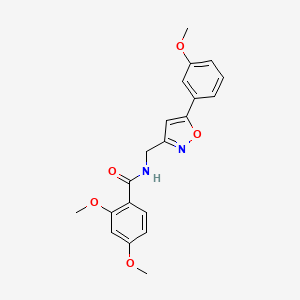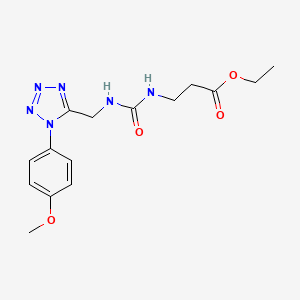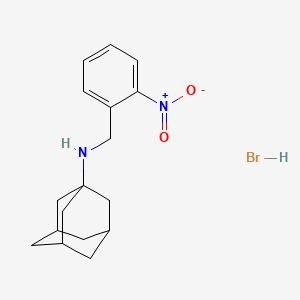![molecular formula C21H21N3O5 B2578840 (2,5-Dimethylfuran-3-yl)(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanon CAS No. 1219914-66-5](/img/structure/B2578840.png)
(2,5-Dimethylfuran-3-yl)(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a compound of significant interest in various fields of science. The compound combines a range of complex chemical structures, each contributing to its unique properties and applications. It is part of an emerging class of compounds that have shown potential in numerous scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is used as a precursor for the synthesis of other complex molecules. It serves as a scaffold for drug design and development.
Biology
Biologically, the compound has been studied for its potential as a bioactive molecule. It has shown promise in various in vitro studies for its anti-inflammatory and antimicrobial properties.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may act as a lead compound in the development of new drugs for treating certain conditions.
Industry
Industrially, the compound is used in the development of advanced materials. Its unique chemical structure makes it suitable for use in polymers and other specialized materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple synthetic steps. These can include:
Formation of the Benzo[d][1,3]dioxole moiety: : Starting with catechol and dihalomethane.
Construction of the 1,3,4-oxadiazole ring: : This involves the reaction of a hydrazide with a carboxylic acid or an ester under dehydrating conditions.
Piperidinylation: : Piperidine is introduced via a nucleophilic substitution reaction.
Final Coupling Step: : The coupling of the (2,5-dimethylfuran-3-yl)methanone with the intermediate obtained from the previous steps.
Industrial Production Methods
For industrial-scale production, the synthesis process is usually optimized to increase yield and purity while reducing cost and environmental impact. This can involve:
Using continuous flow reactors.
Employing green chemistry principles to minimize the use of hazardous reagents.
Utilizing high-throughput screening for reaction optimization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: : It may be reduced under specific conditions to produce different reduced forms.
Substitution: : Substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: : KMnO₄ or H₂O₂ in acidic or basic medium.
Reduction: : LiAlH₄ or NaBH₄ in dry ether or alcohol.
Substitution: : Halogenated compounds in the presence of a base such as K₂CO₃.
Major Products
Depending on the reaction conditions and reagents used, major products can include various substituted and oxidized derivatives of the original compound.
Wirkmechanismus
Molecular Targets
The precise mechanism by which the compound exerts its effects is still under investigation. it is believed to interact with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved
The compound may influence various biochemical pathways, including those involved in inflammation and microbial resistance. It can interact with cellular components at the molecular level, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone: : Similar structure but different phenyl substitution.
(3-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone: : Contains pyridine instead of the benzo[d][1,3]dioxol moiety.
Eigenschaften
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-12-8-16(13(2)28-12)21(25)24-7-3-4-15(10-24)20-23-22-19(29-20)14-5-6-17-18(9-14)27-11-26-17/h5-6,8-9,15H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXVUWHVGYZGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2578757.png)
![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)
![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)

![4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide](/img/structure/B2578764.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)




![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2578777.png)
![3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2578779.png)

